
3,5-Dimethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylhexanal, also known as DMHA, is a chemical compound that is commonly used in scientific research. It is a derivative of 2-aminoisoheptane and has been found to have a wide range of potential applications in various fields. In
Mechanism of Action
The exact mechanism of action of 3,5-Dimethylhexanal is not fully understood, but it is believed to work by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This increase in neurotransmitter levels can lead to improved cognitive function, increased energy levels, and improved mood.
Biochemical and Physiological Effects:
3,5-Dimethylhexanal has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate, as well as improve cognitive function and mood. 3,5-Dimethylhexanal has also been found to increase the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels and fat burning.
Advantages and Limitations for Lab Experiments
3,5-Dimethylhexanal has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, which allows it to have a direct effect on the brain and central nervous system. Another advantage is its stability and ease of use in lab experiments. However, one limitation is that it can be difficult to obtain and may be expensive.
Future Directions
There are several future directions for research on 3,5-Dimethylhexanal. One area of research is its potential use as a treatment for ADHD. Another area of research is its potential use as a weight loss supplement. Additionally, 3,5-Dimethylhexanal could be studied for its potential use in the synthesis of new drugs and as a reagent in organic chemistry. Further research is needed to fully understand the potential applications of 3,5-Dimethylhexanal in these areas.
In conclusion, 3,5-Dimethylhexanal is a chemical compound that has a wide range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed, 3,5-Dimethylhexanal has the potential to be a valuable tool in scientific research.
Synthesis Methods
3,5-Dimethylhexanal can be synthesized through a multi-step process starting from the reaction of 2-bromo-4,6-dimethylheptane and sodium cyanide, followed by a series of reactions including hydrolysis, reduction, and oxidation. The final product is obtained through distillation and purification.
Scientific Research Applications
3,5-Dimethylhexanal has been found to have a wide range of potential applications in scientific research. It has been studied for its potential use as a performance-enhancing agent in sports, as a weight loss supplement, and as a treatment for attention deficit hyperactivity disorder (ADHD). 3,5-Dimethylhexanal has also been studied for its potential use in the synthesis of new drugs and as a reagent in organic chemistry.
properties
CAS RN |
19796-88-4 |
|---|---|
Product Name |
3,5-Dimethylhexanal |
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3,5-dimethylhexanal |
InChI |
InChI=1S/C8H16O/c1-7(2)6-8(3)4-5-9/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
VWLITJGXNSANSN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)CC=O |
Canonical SMILES |
CC(C)CC(C)CC=O |
Other CAS RN |
19796-88-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



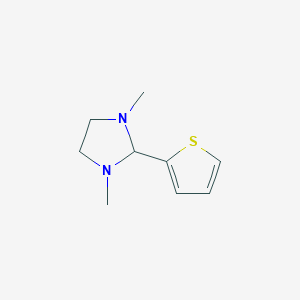
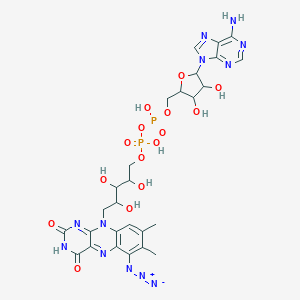
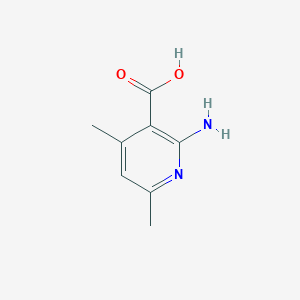
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
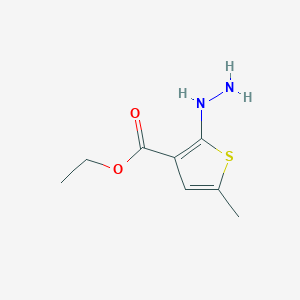

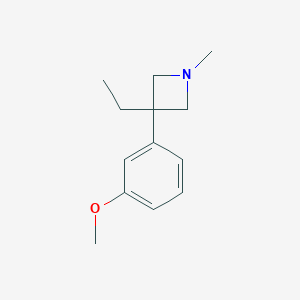
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
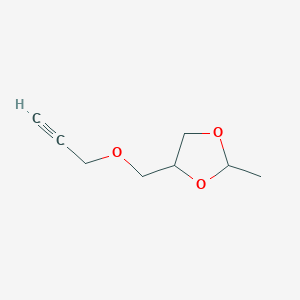
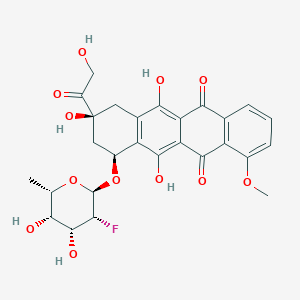
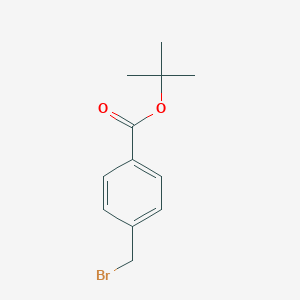
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)

